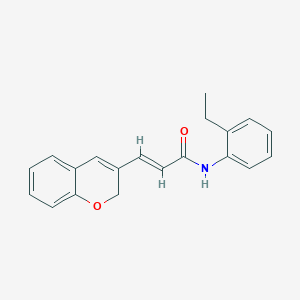![molecular formula C20H21N5O2 B2889173 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-80-9](/img/structure/B2889173.png)
5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains an indole moiety and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety . The indole moiety is a common structure in many natural products and pharmaceuticals . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety is a heterocyclic structure that is also found in various bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . For instance, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles has been described . Another synthetic procedure involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring is a tricyclic structure with two nitrogen atoms and two carbonyl groups .科学的研究の応用
Urease Inhibition and Antimicrobial Properties
Research has shown that derivatives of pyrido[2,3-d]pyrimidine, such as those explored by Rauf et al. (2010), exhibit promising urease inhibition activity. These compounds were synthesized through reactions involving 4-methyl-2-aminopyridine and various amino components, demonstrating moderate to significant urease inhibition, which suggests potential applications in treating diseases related to urease activity, such as infections caused by Helicobacter pylori. Furthermore, Alwan et al. (2014) investigated pyrido[1,2-a] pyrimidine derivatives, showing variable antibacterial activities, indicating their potential in antimicrobial therapy (Rauf et al., 2010) (Alwan et al., 2014).
Optical and Electronic Applications
The study by Hu et al. (2015) introduced an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its utility as an electron transport layer in inverted polymer solar cells. The inherent electron-deficient nature and planar structure of the DPP backbone, similar to the core structure of the compound of interest, suggest its potential in enhancing the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Anti-inflammatory and Analgesic Activities
Compounds structurally related to pyrimidines, as explored by Nofal et al. (2011), have shown significant anti-inflammatory and analgesic activities. These findings underscore the potential therapeutic benefits of these compounds in managing pain and inflammation, thereby indicating the broader pharmacological potential of pyrimidine derivatives in medical research (Nofal et al., 2011).
Synthesis and Structural Exploration
Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into their structural, spectral, and computational properties. This study highlights the versatility of pyrido[2,3-d]pyrimidine frameworks in synthesizing compounds with varied functional groups, paving the way for the development of novel molecules with potential scientific and industrial applications (Ashraf et al., 2019).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to inhibitRIPK1 , a kinase involved in necroptosis, and cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in inflammatory responses.
Mode of Action
It’s known that similar compounds can inhibit ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . They can also block arachidonate binding to competitively inhibit both COX-1 and COX-2 .
Biochemical Pathways
Similar compounds have been found to affect thearachidonic acid pathway , which is involved in the synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses.
Result of Action
This compound has been found to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions involving necroptosis or inflammation.
特性
IUPAC Name |
5-[2-(1H-indol-3-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-12-10-23-18-16(19(26)25(3)20(27)24(18)2)17(12)21-9-8-13-11-22-15-7-5-4-6-14(13)15/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIYVJRHAANBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CNC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

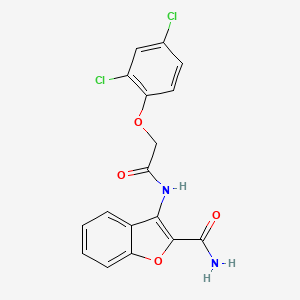
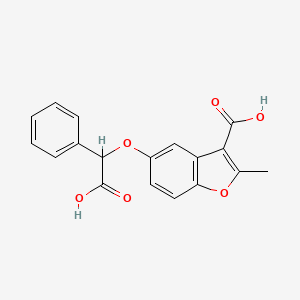
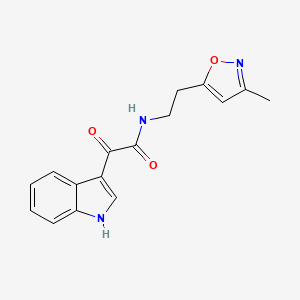
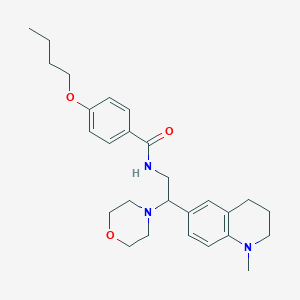
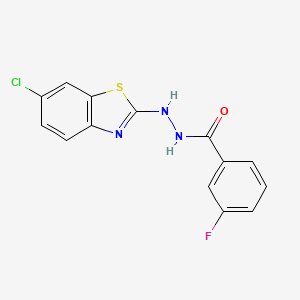
![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)

![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)
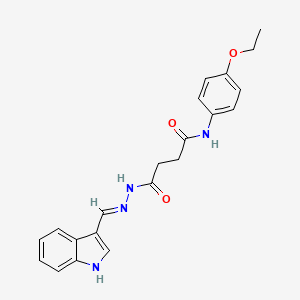
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2889107.png)
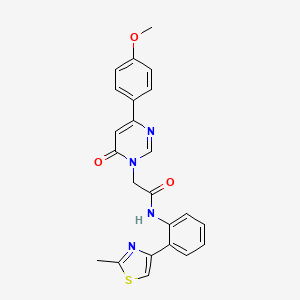
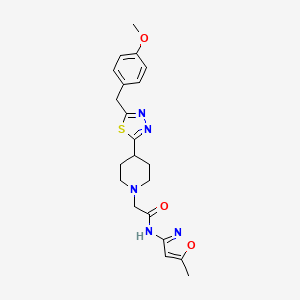
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)
